4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(3-IODOPHENYL)METHYLIDENE]BENZOHYDRAZIDE
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Overview
Description
4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-1-(3-IODOPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, a benzohydrazide moiety, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-1-(3-IODOPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of electron-deficient N-arylhydrazones with nitroolefins, allowing for regioselective synthesis of substituted pyrazoles.
Substitution Reactions: The bromine and methyl groups are introduced through substitution reactions, often using brominating agents and methylating reagents under controlled conditions.
Condensation Reaction: The benzohydrazide moiety is formed through a condensation reaction between a hydrazide and a benzaldehyde derivative.
Final Coupling: The iodophenyl group is introduced in the final step, typically through a coupling reaction involving an iodophenyl derivative and the previously synthesized intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the benzohydrazide moiety.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or magnetic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-1-(3-IODOPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring and the benzohydrazide moiety are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(2-chloroethyl)-1H-pyrazole: This compound shares the pyrazole ring and bromine substitution but differs in the presence of a chloroethyl group.
6-(4-Substituted Phenyl)-2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Imidazo[2,1-b][1,3,4]Thiadiazole: This compound also features a pyrazole ring with similar substitutions but includes an imidazo-thiadiazole moiety.
Uniqueness
4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-1-(3-IODOPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of a pyrazole ring, benzohydrazide moiety, and iodophenyl group
Properties
Molecular Formula |
C20H18BrIN4O |
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Molecular Weight |
537.2g/mol |
IUPAC Name |
4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[(E)-(3-iodophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H18BrIN4O/c1-13-19(21)14(2)26(25-13)12-15-6-8-17(9-7-15)20(27)24-23-11-16-4-3-5-18(22)10-16/h3-11H,12H2,1-2H3,(H,24,27)/b23-11+ |
InChI Key |
DWDRNWUQPHUTHJ-FOKLQQMPSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)I)C)Br |
Isomeric SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)I)C)Br |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)I)C)Br |
Origin of Product |
United States |
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